1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole
Overview
Description
“1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, one study synthesized a compound similar to the one by direct and thermal condensation methods . The synthesis was characterized by different spectral analysis .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H and 13C NMR . The optimized geometry completed the theoretical calculation .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions . For instance, one study reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : The compound has been synthesized using specific reactions, such as the oxidation of imidazoles with potassium ferricyanide in water-alcohol solutions. These methods are critical for producing the desired compound with high purity and yield for research purposes (Bai, Han, Wang, & Meng, 2010).
- Characterization Methods : Techniques like IR, 1H NMR, mass spectroscopy, and elemental analysis have been employed for structural characterization, confirming the identity and purity of the synthesized compound (Bai, Han, Wang, & Meng, 2010).
Photophysical Properties
- Photochromism : Research indicates that dimers of compounds similar to 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole exhibit photochromic properties, changing color upon irradiation. This property is significant in applications like photo-switching and optical data storage (Bai, Han, Wang, & Meng, 2010).
Chemical Reactions and Derivatives
- Derivatives Formation : The compound forms various derivatives through reactions like sulfanyl substitutions and Knoevenagel condensations. These derivatives have been explored for different scientific applications, including as potential ligands in coordination chemistry (Anisetti & Reddy, 2012).
- Coordination Behavior : Studies show that derivatives of this compound can form complexes with metals like tungsten, indicating its potential in organometallic chemistry and catalysis (Xie, Zhao, & Tang, 2016).
Biological Activities
- Antibacterial and Antifungal Activities : Certain derivatives have been evaluated for their antibacterial and antifungal activities. This research is crucial in the development of new pharmaceutical compounds and understanding their mechanism of action (Anisetti & Reddy, 2012).
Material Science Applications
- Polyimide Synthesis : The compound has been used in the synthesis of novel polyimides. These materials are noted for their solubility and thermal stability, making them applicable in areas like high-performance plastics and electronic materials (Ghaemy & Alizadeh, 2009).
Safety And Hazards
properties
IUPAC Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPITLNVYVCTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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